
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate is a chemical compound with the molecular formula C11H8ClN3O4S and a molecular weight of 313.72 g/mol . This compound is part of the sulfonylcarbamate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent sensor for detecting metal ions like zinc.
Industry: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate can be compared with other similar compounds such as:
Sulfachloropyridazine: Another sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Pyridazine-based ligands: These compounds are used in the synthesis of transition metal complexes with various biological activities.
Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties.
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate stands out due to its unique combination of a sulfonylcarbamate group and a chloropyridazine ring, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
89391-74-2 |
|---|---|
Formule moléculaire |
C11H8ClN3O4S |
Poids moléculaire |
313.72 g/mol |
Nom IUPAC |
phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Clé InChI |
AXLVJKRDQCPNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


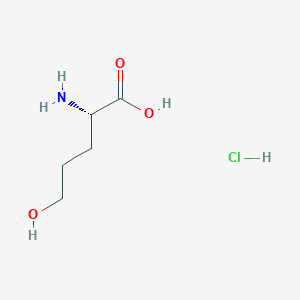
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
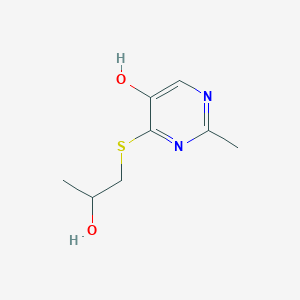




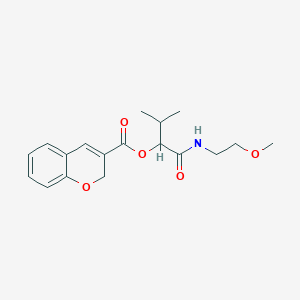
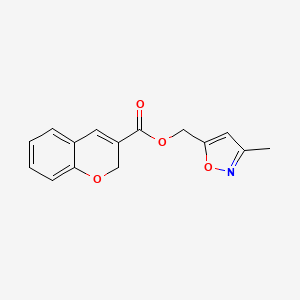
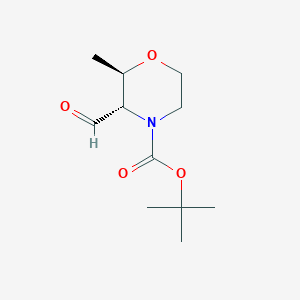
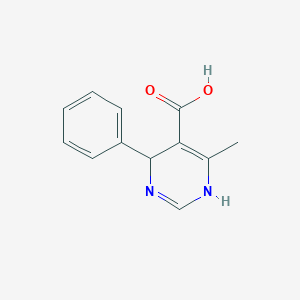
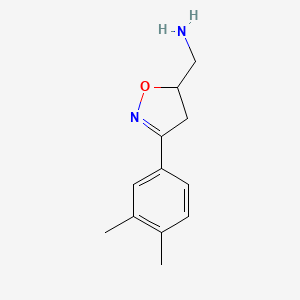
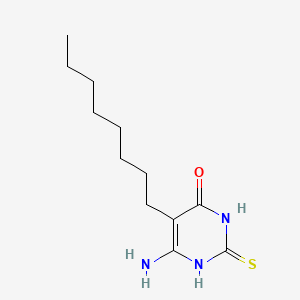
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
